

# An In-depth Technical Guide to the Solubility of Canadine

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## Compound of Interest

Compound Name: Canadine

Cat. No.: B1168894

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Canadine**, also known as (±)-Tetrahydroberberine, in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require detailed information on the physicochemical properties of this bioactive alkaloid.

## Core Physical and Chemical Properties of Canadine

Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>21</sub> NO <sub>4</sub>	[1]
Molecular Weight	339.39 g/mol	[1]
Appearance	White to off-white or pale yellow to light yellow powder/solid	
Melting Point	166.5 °C - 172 °C	[2][3]
pKa	6.53 ± 0.20 (Predicted)	[2]

## Quantitative Solubility Data

The solubility of **Canadine** has been determined in a range of solvents, with data presented below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the solid-state form of the compound.

Solvent	Solubility	Temperature	Method	Reference
Aqueous Solutions				
Water (pH 7.4)	2.1 µg/mL	Not Specified	Not Specified	[1]
0.1N HCl	18.4 mg/mL	Room Temperature	Not Specified	[4]
Water	11.2 mg/mL	Room Temperature	Not Specified	[4]
Organic Solvents				
Dimethyl Sulfoxide (DMSO)	≥16.95 mg/mL (with ultrasonic)	Not Specified	Not Specified	[4]
2 mg/mL (warmed)	Not Specified	Not Specified		
6 mg/mL	Not Specified	Not Specified	[5]	
>10 mg/mL	Not Specified	Not Specified	[2][3]	
Methanol	30 mg/mL	Room Temperature	Not Specified	[4]
Acetone	≥ 10 mg/mL (sonication recommended)	Not Specified	Not Specified	[4]
Chloroform	Soluble	Not Specified	Qualitative	
Dichloromethane	Soluble	Not Specified	Qualitative	[6]
Ethanol	Not well soluble	Not Specified	Qualitative	
Ethyl Acetate	Slightly Soluble	Not Specified	Qualitative	[6]

# Experimental Protocols for Solubility Determination

The following section outlines a generalized experimental protocol for determining the solubility of **Canadine** based on the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) with UV detection.

## Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.<sup>[7][8]</sup>

Objective: To determine the maximum concentration of **Canadine** that can dissolve in a specific solvent at a set temperature to reach equilibrium.

Materials:

- **Canadine** (solid powder)
- Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, etc.)
- Vials or flasks with airtight seals
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm or 0.45 µm)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation: Add an excess amount of solid **Canadine** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

- **Equilibration:** Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.<sup>[9]</sup> The shaking speed should be adequate to keep the solid suspended (e.g., 300 RPM).<sup>[9]</sup>
- **Phase Separation:** After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples at a high speed or filter the supernatant through a syringe filter.<sup>[10]</sup> It is critical to avoid any transfer of solid particles into the collected sample.
- **Sample Preparation for Analysis:** Accurately dilute an aliquot of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of **Canadine**.

## HPLC-UV Method for Quantification

**Objective:** To accurately quantify the concentration of **Canadine** in the saturated solutions obtained from the shake-flask method.

**Instrumentation:**

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)<sup>[11]</sup>
- Data acquisition and processing software

**Chromatographic Conditions (Example):**

- **Mobile Phase:** A mixture of acetonitrile and a buffer (e.g., phosphate buffer) in a suitable ratio. The exact composition may need to be optimized.
- **Flow Rate:** 1.0 mL/min<sup>[11]</sup>
- **Injection Volume:** 10 µL<sup>[11]</sup>

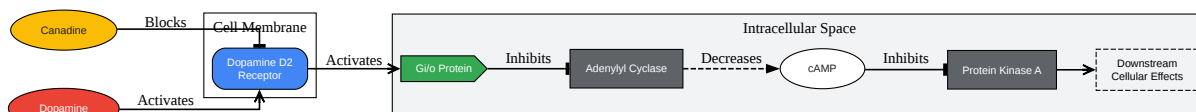
- Column Temperature: 40 °C[11]
- UV Detection Wavelength: **Canadine** exhibits UV absorbance, and a suitable wavelength (e.g., 230 nm or 346 nm) should be selected for maximum sensitivity.[11]

#### Procedure:

- Standard Preparation: Prepare a series of standard solutions of **Canadine** of known concentrations in the same solvent used for dilution of the experimental samples.
- Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Sample Analysis: Inject the diluted samples from the solubility experiment into the HPLC system and record the peak areas.
- Concentration Calculation: Use the calibration curve to determine the concentration of **Canadine** in the diluted samples. Calculate the original solubility in the solvent by taking the dilution factor into account.

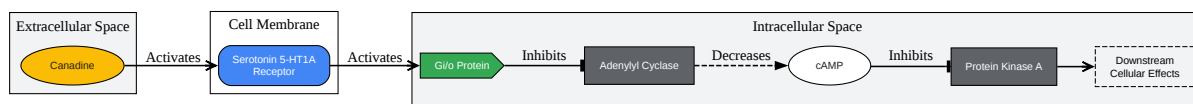
## Signaling Pathways Involving Canadine

**Canadine** exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the mechanisms of action of **Canadine** as a dopamine D2 receptor antagonist, a serotonin 5-HT1A receptor agonist, and an activator of the Akt signaling pathway.



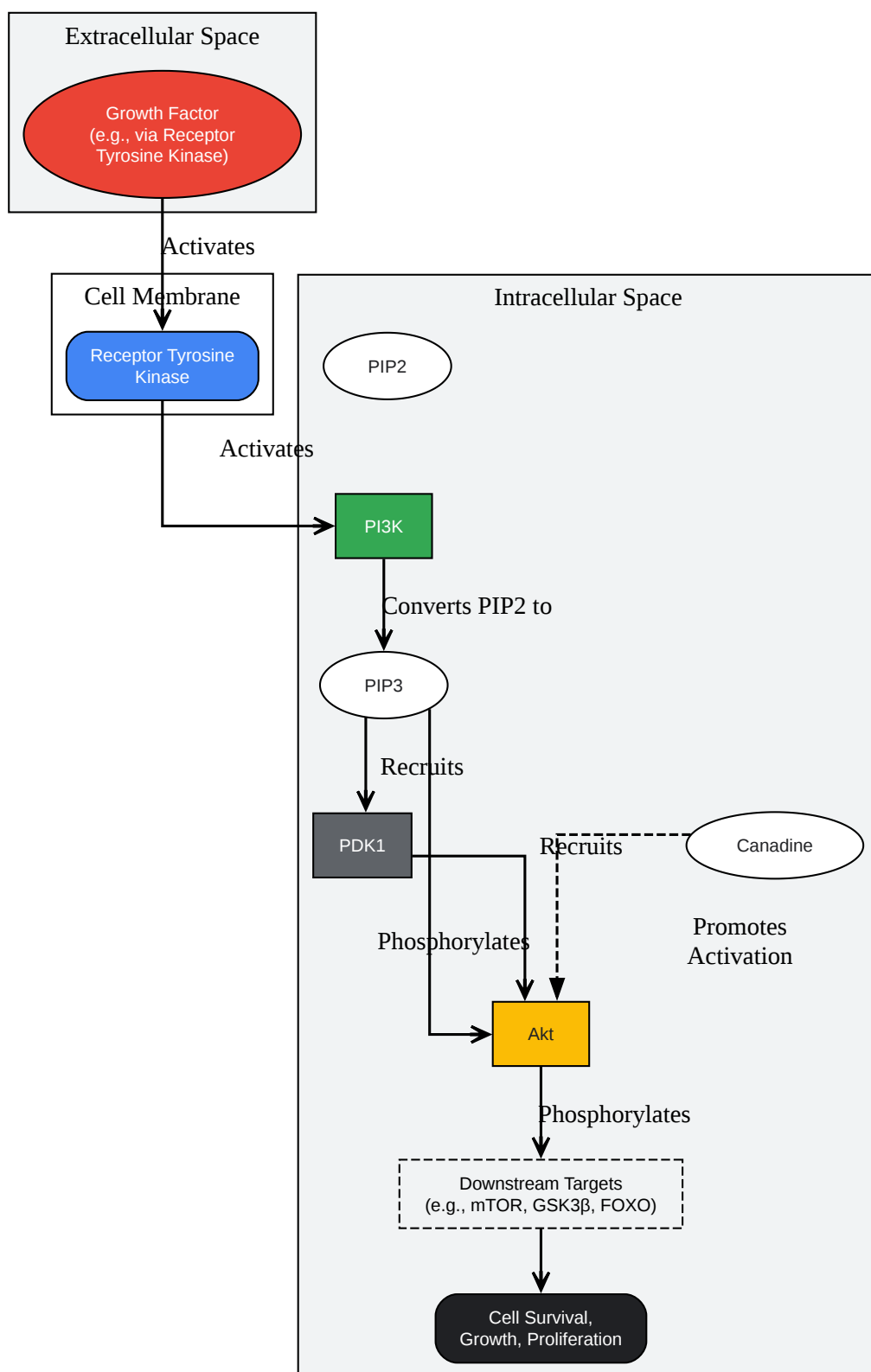
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**Canadine** as a Dopamine D2 Receptor Antagonist.



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**Canadine** as a Serotonin 5-HT1A Receptor Agonist.



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**Canadine's** Promotion of the Akt Signaling Pathway.

## Conclusion

This technical guide summarizes the available quantitative and qualitative data on the solubility of **Canadine** in various solvents. It also provides a detailed, generalized experimental protocol for the accurate determination of its solubility. The included diagrams of the signaling pathways offer a visual representation of **Canadine**'s mechanisms of action at a molecular level. This information is critical for the rational design of formulation strategies and for furthering the understanding of **Canadine**'s pharmacological effects. Further research is warranted to expand the quantitative solubility database, particularly concerning the temperature dependence of solubility in a wider range of pharmaceutically relevant solvents.

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